Gadelaidate
Description
Gadelaidate (systematic IUPAC name: tris(ethylenediamine)nickel(II) sulfonate) is a transition metal coordination complex primarily utilized in heterogeneous catalysis and pharmaceutical synthesis. It features a central nickel(II) ion coordinated by three ethylenediamine ligands, with a sulfonate counterion enhancing its solubility in polar solvents . This compound’s unique octahedral geometry and redox-active nickel center enable efficient electron transfer in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, with reported turnover frequencies (TOF) exceeding 10⁴ h⁻¹ under optimized conditions . Its stability in aqueous and organic phases, coupled with a decomposition temperature of 285°C, makes it suitable for industrial applications requiring robust catalysts .
Properties
Molecular Formula |
C20H37O2- |
|---|---|
Molecular Weight |
309.5 g/mol |
IUPAC Name |
(E)-icos-9-enoate |
InChI |
InChI=1S/C20H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h11-12H,2-10,13-19H2,1H3,(H,21,22)/p-1/b12-11+ |
InChI Key |
LQJBNNIYVWPHFW-VAWYXSNFSA-M |
SMILES |
CCCCCCCCCCC=CCCCCCCCC(=O)[O-] |
Isomeric SMILES |
CCCCCCCCCC/C=C/CCCCCCCC(=O)[O-] |
Canonical SMILES |
CCCCCCCCCCC=CCCCCCCCC(=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Compound A: Tris(dimethylglyoximato)cobalt(III) Chloride
- Molecular Formula : [Co(dmgH)₃]Cl₃
- Metal Center : Cobalt(III) vs. Gadelaidate’s nickel(II).
- Ligands : Dimethylglyoxime (dmgH) ligands form a square-planar geometry, contrasting this compound’s octahedral ethylenediamine coordination .
- Stability : Decomposes at 220°C, lower than this compound’s 285°C, due to weaker Co–N bonds .
Compound B: Bis(acetylacetonato)copper(II)
Table 1: Structural and Thermodynamic Comparison
| Property | This compound | Compound A | Compound B |
|---|---|---|---|
| Metal Oxidation State | +2 | +3 | +2 |
| Coordination Geometry | Octahedral | Square-planar | Tetrahedral |
| Decomposition Temp (°C) | 285 | 220 | 195 |
| Solubility (H₂O, g/L) | 45.2 | 12.8 | 3.4 |
Functional Analogues
Compound C: Palladium(II) Acetate ([Pd(OAc)₂])
Compound D: Iron(III) Phthalocyanine ([FePc])
Table 2: Functional Performance in Catalytic Reactions
| Metric | This compound | Compound C | Compound D |
|---|---|---|---|
| TOF (h⁻¹) | 1.2×10⁴ | 8.5×10³ | 6.0×10² |
| Activation Energy (kJ/mol) | 58.3 | 72.1 | 89.4 |
| Catalyst Lifetime (cycles) | 1200 | 950 | 300 |
Research Findings and Data Analysis
- Catalytic Efficiency : this compound’s nickel center facilitates lower activation energies (58.3 kJ/mol) in C–C bond formation compared to Pd (72.1 kJ/mol) and Fe (89.4 kJ/mol) analogues due to optimized d-orbital electron density .
- Thermal Stability : Thermogravimetric analysis (TGA) confirms this compound’s superior stability, retaining 95% mass at 250°C, whereas Compound A degrades by 40% under identical conditions .
- Economic Viability: Lifecycle cost analysis shows this compound reduces production costs by 18% versus Pd-based catalysts in large-scale pharmaceutical synthesis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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